REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[F:4][C:5]1[C:10]([C:11]#[N:12])=[C:9]([F:13])[C:8]([F:14])=[C:7](F)[C:6]=1[F:16]>CO>[CH3:1][O:2][C:7]1[C:6]([F:16])=[C:5]([F:4])[C:10]([C:11]#[N:12])=[C:9]([F:13])[C:8]=1[F:14] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1C#N)F)F)F)F
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
At the end of this time, the solvent was removed by evaporation under reduced pressure
|
Type
|
STIRRING
|
Details
|
the residue was shaken with a mixture of water and toluene
|
Type
|
CUSTOM
|
Details
|
The toluene layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
The residual solid was washed with hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=C(C#N)C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |